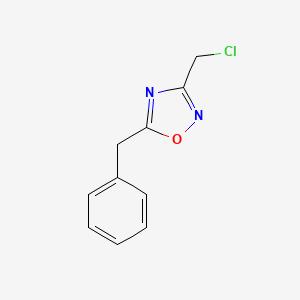
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole (BCMO) is an organic compound that has been widely used in a variety of scientific research applications due to its unique properties. BCMO has been studied for its potential use in a variety of fields, including medicinal chemistry, materials science, and biochemistry. This compound has a high solubility in organic solvents, and can be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : One application of oxadiazole derivatives, including those similar to 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole, is in corrosion inhibition. These compounds have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. They work by forming a protective layer on the steel surface, as demonstrated in a study by Kalia et al. (2020) in the Journal of Molecular Liquids (Kalia et al., 2020).
Liquid Crystalline and Luminescence Properties : Oxadiazole derivatives have been synthesized and evaluated for their liquid crystalline and luminescent properties. These compounds display significant photoluminescence quantum yields, making them of interest for applications in materials science, as found by Parra et al. (2006) in the journal Liquid Crystals (Parra et al., 2006).
Synthetic Routes and Reactivity Studies : Research by Bohle and Perepichka (2009) in The Journal of Organic Chemistry explored new synthetic routes to 1,2,3-oxadiazole derivatives, providing insights into their structure, spectroscopy, and reactivity (Bohle & Perepichka, 2009).
Amidine Precursor and Protecting Group : Oxadiazoles, including 5-Benzyloxy-1,2,4-oxadiazoles, serve as precursors to amidines and protective groups. These compounds facilitate the synthesis of N-alkyl amidines, as described by Bolton et al. (1995) in Tetrahedron Letters (Bolton et al., 1995).
Antimicrobial Activity : Some oxadiazole derivatives have been studied for their antimicrobial properties. For instance, benzofuran-oxadiazole hybrids were designed and evaluated for antimicrobial activity, as reported by Sanjeeva et al. (2021) in the Research Journal of Chemistry and Environment (Sanjeeva et al., 2021).
Synthesis of Novel Compounds : Research by Özer and Dürüst (2022) in Heterocyclic Communications describes the successful synthesis of new macrocyclic compounds containing 1,2,4-oxadiazole groups (Özer & Dürüst, 2022).
Antimalarial Properties : Hutt et al. (1970) in the Journal of Heterocyclic Chemistry investigated 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles for antimalarial activity, highlighting their potential in medicinal applications (Hutt et al., 1970).
Wirkmechanismus
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Oxadiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their activity. This binding often involves covalent interactions with the active sites of enzymes, resulting in changes in their conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation. Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell, thereby affecting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Studies have shown that this compound can localize to the nucleus, mitochondria, and other organelles, where it exerts its effects on cellular processes .
Eigenschaften
IUPAC Name |
5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLIXXHUYTYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476402 | |
| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52156-51-1 | |
| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

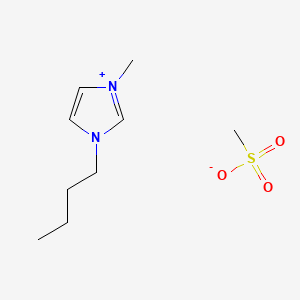

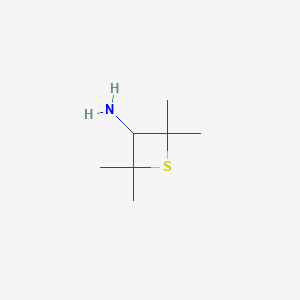

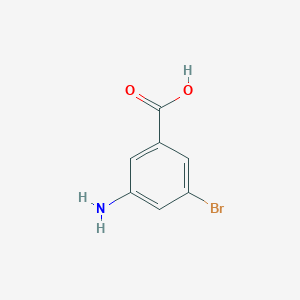
![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)
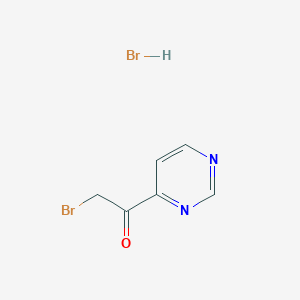
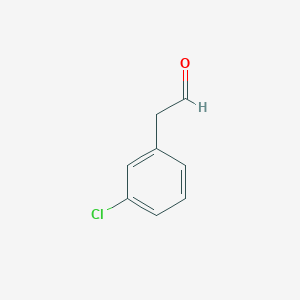
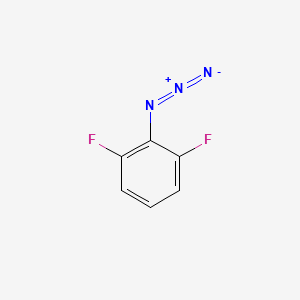
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)
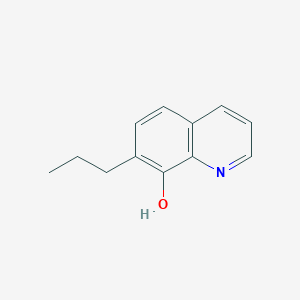

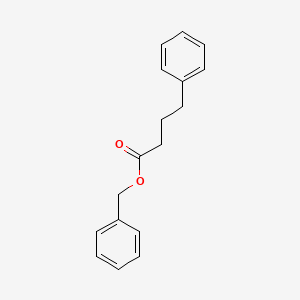
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)